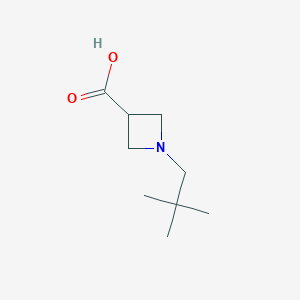![molecular formula C12H18N2O2 B3033760 3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid CAS No. 1172540-03-2](/img/structure/B3033760.png)
3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid
説明
3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid, also known as 3-Methyl-1-Methylprop-2-enylpyrazole-4-carboxylic acid, is a carboxylic acid with a molecular structure that is composed of five carbon atoms, three hydrogen atoms, two nitrogen atoms, and five oxygen atoms. It is a white crystalline powder that is soluble in water and ethanol. 3-Methyl-1-Methylprop-2-enylpyrazole-4-carboxylic acid is a common compound used in scientific research, and it has a wide range of applications.
作用機序
3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acidethylprop-2-enylpyrazole-4-carboxylic acid is an organic acid that is used as a reagent in the synthesis of various compounds. The mechanism of action of this compound is based on its ability to act as a proton donor, or acid, in chemical reactions. This allows it to react with other compounds, such as bases, to form salts. In addition, 3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acidethylprop-2-enylpyrazole-4-carboxylic acid can also act as a nucleophile, or electron donor, in chemical reactions. This allows it to react with other compounds, such as electrophiles, to form new compounds.
Biochemical and Physiological Effects
3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acidethylprop-2-enylpyrazole-4-carboxylic acid is a compound that is used in scientific research. It is not known to have any direct biochemical or physiological effects on humans or animals. However, it is important to note that the compounds that are synthesized using this compound may have biochemical and physiological effects. Therefore, it is important to research the compounds that are synthesized using 3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acidethylprop-2-enylpyrazole-4-carboxylic acid in order to determine their potential effects.
実験室実験の利点と制限
3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acidethylprop-2-enylpyrazole-4-carboxylic acid is a useful compound for laboratory experiments. It is relatively inexpensive, and it is easy to obtain. In addition, it is a stable compound that is not prone to degradation, and it is soluble in a variety of solvents. However, it is important to note that 3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acidethylprop-2-enylpyrazole-4-carboxylic acid is a strong acid, and it can cause skin and eye irritation. Therefore, it is important to take necessary precautions when handling this compound.
将来の方向性
The future of 3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acidethylprop-2-enylpyrazole-4-
科学的研究の応用
3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acidethylprop-2-enylpyrazole-4-carboxylic acid is a common compound used in scientific research. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a starting material in the synthesis of other compounds, such as 3-methyl-1-methylprop-2-enylpyrazole-4-carboxylate and 3-methyl-1-methylprop-2-enylpyrazole-4-carboxylic acid ethyl ester. In addition, 3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acidethylprop-2-enylpyrazole-4-carboxylic acid is used in the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and quinolines.
特性
IUPAC Name |
3-[3,5-dimethyl-1-(2-methylprop-2-enyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)7-14-10(4)11(9(3)13-14)5-6-12(15)16/h1,5-7H2,2-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKKEWVZCJSJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=C)C)C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B3033688.png)



![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B3033694.png)

![[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3033697.png)

![4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3033699.png)